
2-Amino-5-bromo-3-nitrophenol
Overview
Description
2-Amino-5-bromo-3-nitrophenol (CAS: Not explicitly provided; structurally related to CAS 915156-09-1 for its isomer) is a halogenated aromatic compound with the molecular formula C₆H₅BrN₂O₃ and a molecular weight of 233.02 g/mol . It features a phenol backbone substituted with an amino (-NH₂) group at position 2, a bromine atom at position 5, and a nitro (-NO₂) group at position 2.
Preparation Methods
Direct Bromination of 2-Amino-3-nitrophenol
The most straightforward and commonly reported method for synthesizing 2-amino-5-bromo-3-nitrophenol involves the bromination of 2-amino-3-nitrophenol using bromine in acetic acid under inert atmosphere conditions. This reaction is chemoselective, targeting the 5-position of the aromatic ring adjacent to the amino and nitro substituents.
- Reagents: Bromine (Br2)
- Solvent: Acetic acid (CH3COOH)
- Temperature: Approximately 20°C
- Atmosphere: Inert (to prevent unwanted side reactions)
- Yield: Approximately 82%
$$
\text{2-Amino-3-nitrophenol} \xrightarrow[\text{Inert atmosphere}]{\text{Br}_2, \text{AcOH}, 20^\circ C} \text{this compound}
$$
- The reaction proceeds with high regioselectivity due to the directing effects of the amino and nitro groups.
- The inert atmosphere helps maintain the purity and yield by preventing oxidation or side reactions.
- The yield reported is around 82%, indicating an efficient process suitable for preparative scale.
Reference:
This method is documented in the Journal of Medicinal Chemistry (2008) and detailed in ChemicalBook synthesis protocols.
Nucleophilic Substitution via Benzoxazole Derivatives
Another sophisticated approach involves the use of benzoxazole derivatives as precursors. The process consists of two main steps:
- Nucleophilic substitution at the 5-position of a benzoxazole derivative, where a halogen (chlorine or bromine) is replaced by a nucleophilic group.
- Ring-opening of the oxazole ring to yield the corresponding 2-amino-5-nitrophenol derivative.
Reference:
The process is patented and extensively described in US Patent US4743595A (2005).
Oxidative Ring-Opening of 5-Bromo-7-nitroindoline-2,3-dione
A less direct but high-yielding method involves the oxidative ring-opening of 5-bromo-7-nitroindoline-2,3-dione using hydrogen peroxide in alkaline aqueous solution. This process yields 2-amino-5-bromo-3-nitrobenzoic acid, a closely related compound, which can be further transformed into this compound derivatives.
- Reagents: 50% H2O2 solution, 2N NaOH
- Temperature: 0°C to room temperature
- Reaction Time: 4 hours
- Work-up: Acidification to pH 4 with citric acid
- Yield: 96%
$$
\text{5-Bromo-7-nitroindoline-2,3-dione} \xrightarrow[\text{4 h}]{\text{H}2\text{O}2, \text{NaOH}, 0-20^\circ C} \text{2-Amino-5-bromo-3-nitrobenzoic acid}
$$
- Although this method targets the benzoic acid derivative, the compound serves as a valuable intermediate for further chemical transformations toward this compound.
- The high yield and mild conditions make it attractive for preparative applications.
Reference:
Detailed in ChemicalBook and patent WO2018/154088.
Summary Table of Preparation Methods
Method Number | Starting Material | Key Reagents/Conditions | Product | Yield (%) | Notes |
---|---|---|---|---|---|
1 | 2-Amino-3-nitrophenol | Bromine, Acetic acid, 20°C, inert atmosphere | This compound | 82 | Direct bromination, regioselective |
2 | Benzoxazole derivative (halogenated) | Nucleophilic substitution, ring-opening | 2-Amino-5-nitrophenol derivatives | Not specified | Allows functionalization at 4-position |
3 | 5-Bromo-7-nitroindoline-2,3-dione | H2O2, NaOH, 0-20°C, 4 h | 2-Amino-5-bromo-3-nitrobenzoic acid | 96 | High yield oxidative ring-opening intermediate |
Analytical and Research Notes
- The direct bromination method (Method 1) is well-documented and widely adopted due to its simplicity and efficiency.
- The nucleophilic substitution approach (Method 2) offers synthetic versatility, especially for producing derivatives with modified electronic and steric properties.
- The oxidative ring-opening method (Method 3) is notable for its high yield and mild reaction conditions, though it targets a related benzoic acid derivative rather than the phenol directly.
- These methods are supported by peer-reviewed journals and patents, ensuring their reliability and reproducibility in research and industrial settings.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-5-bromo-3-nitrophenol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Reduction: Reducing agents like tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and acetic acid (CH3COOH) are employed.
Substitution: Halogenation reactions can be performed using bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of 2-amino-5-bromo-3-nitrobenzoic acid.
Reduction: Production of 2-amino-5-bromo-3-aminophenol.
Substitution: Generation of 2-bromo-5-nitrophenol or 2-chloro-5-nitrophenol.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
2-Amino-5-bromo-3-nitrophenol is investigated as a potential lead compound in drug discovery due to its diverse biological activities:
- Anticancer Activity : Research indicates that it exhibits significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF7) cells, with IC50 values showing effective inhibition at micromolar concentrations.
- Antimicrobial Properties : The compound has demonstrated activity against drug-resistant bacterial strains, such as Staphylococcus aureus and Mycobacterium tuberculosis, with minimal inhibitory concentrations (MIC) as low as 15 μM .
- Enzyme Inhibition : It serves as an inhibitor for various enzymes, potentially aiding in therapeutic strategies for neurodegenerative diseases like Alzheimer's through cholinesterase inhibition.
2. Dye Manufacturing
This compound is utilized as an intermediate in the synthesis of azo dyes, which are widely used in textiles and other industries. Its ability to participate in coupling reactions makes it valuable for producing vibrant colors in dye formulations .
3. Biological Studies
The compound has been studied for its mutagenic effects in various experimental systems, revealing its potential to induce mutations in bacterial models such as Salmonella typhimurium and mouse lymphoma cells. This aspect is crucial for understanding its safety profile and implications for human health .
Case Studies
Several case studies highlight the efficacy and applications of this compound:
- Cancer Research : A study conducted on the effects of this compound on MCF7 breast cancer cells showed that it inhibits cell proliferation effectively, indicating its potential as a therapeutic agent.
- Antimicrobial Testing : In vitro assays demonstrated that derivatives of this compound possess potent antibacterial activity against resistant strains, suggesting its utility in developing new antibiotics.
- Dye Synthesis : The compound has been successfully used to synthesize azo dyes that exhibit excellent fastness properties, enhancing their commercial viability in the textile industry .
Summary Table of Applications
Application Area | Specific Use | Key Findings/Notes |
---|---|---|
Medicinal Chemistry | Anticancer agent | Effective against MCF7 cells with micromolar IC50 |
Antimicrobial agent | Active against drug-resistant bacteria | |
Enzyme inhibitor | Potential therapeutic for Alzheimer's disease | |
Dye Manufacturing | Intermediate for azo dyes | Produces vibrant colors with good fastness |
Biological Studies | Mutagenicity testing | Induces mutations in bacterial models |
Mechanism of Action
The mechanism by which 2-Amino-5-bromo-3-nitrophenol exerts its effects involves its interaction with molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, affecting biochemical processes within cells. The exact mechanism may vary depending on the context of its application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomer: 2-Amino-3-bromo-5-nitrophenol
- Molecular Formula: C₆H₅BrN₂O₃ (identical to 2-amino-5-bromo-3-nitrophenol).
- CAS : 915156-09-1 .
- Key Differences :
- Substituent positions: Bromine at position 3, nitro at position 5 (vs. bromine at 5 and nitro at 3 in the target compound).
- Implications :
- Altered electronic effects due to proximity of substituents.
- Solubility and reactivity differences in substitution reactions due to bromine’s position.
Functional Group Analog: 2-Amino-5-nitrophenol
- Purity : ≥90.0% (pharmaceutical-grade specifications) .
- Key Differences :
- Absence of bromine reduces molecular weight (154.12 g/mol vs. 233.02 g/mol).
- Chemical Behavior :
- Reacts with FeCl₃ to form orange-brown complexes (indicative of phenolic -OH group) .
- Bromine in this compound may sterically hinder similar reactions.
Halogenated Derivatives
a) 3-Fluoro-6-methyl-2-nitrophenol
b) 2-(2-Bromo-6-nitrophenyl)acetaldehyde
- Molecular Formula: C₈H₆BrNO₃.
- Purity : 97% .
- Comparison: Aldehyde functional group introduces reactivity for condensation reactions, unlike the phenolic -OH in the target compound.
Data Table: Comparative Analysis
Research Findings and Implications
Synthetic Challenges: The discontinuation of this compound may stem from difficulties in regioselective bromination or purification, as bromine’s position significantly affects reactivity .
Pharmaceutical Relevance: The amino and nitro groups in these compounds are critical for hydrogen bonding and electron-withdrawing effects, influencing interactions with biological targets.
Analytical Differentiation: 2-Amino-5-nitrophenol can be identified via colorimetric assays with FeCl₃ (orange-brown) and phosphomolybdic acid (green-yellow to orange-red) . Brominated analogs may require advanced techniques like NMR or LC-MS due to overlapping functional groups.
Biological Activity
2-Amino-5-bromo-3-nitrophenol (C6H5BrN2O3) is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including toxicity, mutagenicity, and potential therapeutic applications, supported by relevant studies and data.
- Molecular Formula : C6H5BrN2O3
- Molecular Weight : Approximately 232.03 g/mol
- Structure : The compound features an amino group, a bromine atom, and a nitro group attached to a phenolic ring.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the context of toxicity and mutagenicity.
Toxicity Studies
A significant study conducted by the National Toxicology Program (NTP) assessed the toxicity and carcinogenic potential of this compound in F344/N rats and B6C3F1 mice. Key findings include:
- Dosage Administration : Rats received doses of 0, 156, 313, 625, 1,250, or 2,500 mg/kg by gavage.
- Mortality Rates : Notable mortality was observed at higher doses (e.g., 1/5 males at 2,500 mg/kg) with reduced body weights compared to controls.
- Inflammation and Neoplasms : Acute/chronic inflammation was noted in the rectum of treated rats. There was a statistically significant increase in pancreatic acinar cell adenomas among males receiving 100 mg/kg (P≤0.002) .
Mutagenicity Assessment
The mutagenic potential of this compound has been evaluated through various assays:
- Salmonella Assays : The compound was found to be mutagenic in Salmonella typhimurium strains TA98, TA100, and TA1537.
- Chromosomal Aberrations : In vitro studies indicated an increase in chromosomal aberrations in Chinese hamster ovary (CHO) cells exposed to the compound .
Potential Therapeutic Applications
Although primarily studied for its toxicological effects, there is emerging interest in the therapeutic potential of this compound:
Inhibition of Kinases
Recent research suggests that derivatives of this compound may act as inhibitors of specific kinases involved in cancer pathways. For instance, it has been linked to the modulation of Src kinase activity, which plays a critical role in tumor progression and metastasis .
Data Table: Summary of Biological Activities
Biological Activity | Observations |
---|---|
Toxicity | Mortality at high doses; reduced body weights |
Mutagenicity | Positive results in Salmonella assays; chromosomal aberrations in CHO cells |
Carcinogenic Potential | Increased incidence of pancreatic adenomas in male rats |
Kinase Inhibition | Potential inhibition of Src kinase activity |
Case Studies
- NTP Toxicology Study : This comprehensive study highlighted both acute and chronic effects of the compound on laboratory animals, providing critical insights into its safety profile.
- Mutagenicity Tests : Various assays demonstrated the mutagenic effects of the compound across different biological systems, indicating a need for caution in its use.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Amino-5-bromo-3-nitrophenol, and what challenges are associated with its preparation?
- Methodological Answer : The synthesis typically involves bromination and nitration of aminophenol precursors. For example, bromination of 2-amino-3-nitrophenol using bromine or N-bromosuccinimide under controlled conditions may yield the target compound. However, regioselectivity must be carefully monitored due to competing reactions at the phenolic hydroxyl and amino groups. Evidence suggests that the hydrobromide salt of this compound has been discontinued, indicating potential scalability or stability issues . Alternative approaches, such as protecting group strategies (e.g., acetylation of the amino group prior to bromination), can improve yield and purity.
Q. How can researchers verify the purity of this compound, and which analytical techniques are most reliable?
- Methodological Answer : Purity assessment requires a combination of chromatographic and spectroscopic methods:
- HPLC/GC-MS : To detect organic impurities (e.g., unreacted precursors or positional isomers).
- Elemental Analysis : Confirm Br, N, and O content to validate stoichiometry.
- Melting Point Analysis : Compare observed values with literature data (if available). For structurally similar compounds like 2-amino-5-nitrophenol, purity standards require ≥90.0% by quantitative analysis, often via UV-Vis spectroscopy after derivatization with FeCl₃ or phosphomolybdic acid .
Q. What are the optimal storage conditions to preserve the stability of this compound?
- Methodological Answer : Store in airtight, light-resistant containers under inert gas (e.g., argon) at 2–8°C. The compound’s nitro and bromo groups may render it sensitive to photodegradation or hydrolysis. Solubility data for analogous brominated nitrophenols suggest limited stability in polar solvents (e.g., DMSO or methanol) over extended periods; thus, lyophilization is recommended for long-term storage .
Advanced Research Questions
Q. How do the positions of bromo and nitro substituents influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The bromine at position 5 and nitro group at position 3 create distinct electronic environments. The nitro group acts as a strong electron-withdrawing group, activating the aromatic ring for nucleophilic substitution at the bromine site. Comparative studies on halogenated nitrophenols (e.g., 4-bromo-5-fluoro-2-nitrophenol) show that para-substituted bromine exhibits higher reactivity in Suzuki-Miyaura couplings than ortho-substituted analogs . Computational modeling (DFT) can predict charge distribution and guide reaction optimization.
Q. What strategies resolve contradictions in reported biological activities of halogenated nitrophenol derivatives?
- Methodological Answer : Discrepancies often arise from differences in assay conditions or substituent positioning. For example:
- Antimicrobial Activity : Nitro groups at meta positions (vs. para) in bromophenols correlate with enhanced activity against Gram-positive bacteria .
- Anticancer Potential : Bromine’s steric effects may reduce binding affinity in certain kinase assays. Meta-analysis of structural analogs (e.g., methyl 2-amino-3-fluoro-5-nitrobenzoate) suggests that replacing bromine with smaller halogens (e.g., F) improves cell permeability . Validate findings using standardized protocols (e.g., CLSI guidelines for antimicrobial testing).
Q. How can computational chemistry predict the spectroscopic properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level can simulate NMR and IR spectra. For instance:
- ¹H NMR : Predict chemical shifts for aromatic protons (δ ~6.5–8.5 ppm) and amino protons (δ ~5.0–6.0 ppm, broad).
- IR : Characteristic peaks for NO₂ (~1520 cm⁻¹ asymmetric stretch) and Br-C (~600 cm⁻¹) . Experimental validation using high-resolution MS and 2D NMR (e.g., HSQC) is critical to confirm computational predictions.
Properties
IUPAC Name |
2-amino-5-bromo-3-nitrophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O3/c7-3-1-4(9(11)12)6(8)5(10)2-3/h1-2,10H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMJNQKQINSXSHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])N)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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